molecular formula C16H14 B7823205 Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis-

Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis-

Cat. No.: B7823205
M. Wt: 206.28 g/mol
InChI Key: JFLKFZNIIQFQBS-UHFFFAOYSA-N
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Description

Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis-: 1,4-Diphenylbutadiene , is an organic compound with the molecular formula C16H10 . It consists of two benzene rings connected by a 1,3-butadiene bridge. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

    Types of Reactions:

      Common Reagents and Conditions:

        Major Products Formed:

          Comparison with Similar Compounds

          • 1,4-Diphenyl-1,3-butadiene: Similar structure but with different substitution patterns.

          • Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis-: Similar but with a triple bond instead of a double bond.

          Properties

          IUPAC Name

          4-phenylbuta-1,3-dienylbenzene
          Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          InChI

          InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H
          Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          InChI Key

          JFLKFZNIIQFQBS-UHFFFAOYSA-N
          Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Canonical SMILES

          C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2
          Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Molecular Formula

          C16H14
          Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          DSSTOX Substance ID

          DTXSID1022132
          Record name 1,4-Diphenyl-1,3-butadiene
          Source EPA DSSTox
          URL https://comptox.epa.gov/dashboard/DTXSID1022132
          Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

          Molecular Weight

          206.28 g/mol
          Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          CAS No.

          886-65-7
          Record name 1,4-Diphenyl-1,3-butadiene
          Source CAS Common Chemistry
          URL https://commonchemistry.cas.org/detail?cas_rn=886-65-7
          Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
          Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
          Record name Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis-
          Source EPA Chemicals under the TSCA
          URL https://www.epa.gov/chemicals-under-tsca
          Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
          Record name 1,4-Diphenyl-1,3-butadiene
          Source EPA DSSTox
          URL https://comptox.epa.gov/dashboard/DTXSID1022132
          Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
          Record name 1,4-diphenylbuta-1,3-diene
          Source European Chemicals Agency (ECHA)
          URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.775
          Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
          Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

          Synthesis routes and methods

          Procedure details

          The procedure described in Example 1 is followed, except that 16.7 g (0.1 mol) of cinnamyl chloride, 13.0 g (0.125 mol) of styrene, 23.3 g (0.125 mol) of tri-n-butylamine, 100 ml of chlorobenzene and 0.225 g (0.001 mol) of palladium acetate are used. After a reaction time of 5 hours at a bath temperature of 140° C., 5.7 g (0.0277 mol) of 1,4-diphenyl-1,3-butadiene, corresponding to a yield of 27.7% of theory, are obtained; melting point 150°-152° C.
          Quantity
          16.7 g
          Type
          reactant
          Reaction Step One
          Quantity
          13 g
          Type
          reactant
          Reaction Step Two
          Quantity
          23.3 g
          Type
          reactant
          Reaction Step Three
          Quantity
          0.225 g
          Type
          catalyst
          Reaction Step Four
          Quantity
          100 mL
          Type
          solvent
          Reaction Step Five

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

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